Manganous chloride is used in the preparation of other manganese compounds in a laboratory setting . It’s produced by treating manganese (IV) oxide with concentrated hydrochloric acid .
Manganous chloride has been studied for its impact on biological activity . It’s also used as a neuronal contrast agent for enhanced magnetic resonance imaging .
Manganous chloride is used as a precursor for the solvothermal synthesis of cathode materials, manganese titanite and ferrite, nanoparticles, polyoxometallates, metal-organic frameworks, single-molecule magnets, magnetic coordination polymers, magnetic coordination clusters, and other magnetic Mn(II) complexes .
Manganous chloride is a precursor to organomanganese reagents in organic chemistry . Organomanganese compounds are used in various chemical reactions, including the formation of carbon-carbon bonds and the functionalization of organic molecules .
Manganous chloride is mainly used in the production of dry cell batteries . It’s used in the manufacture of manganese dioxide, which is a common component of alkaline batteries .
Manganous chloride is used as a feed additive for all animal species . It’s considered safe for all animal species/categories .
Manganese(II) salts, including Manganous chloride, are paramagnetic . This means they are attracted to magnetic fields. As such, the presence of these salts can profoundly affect NMR (Nuclear Magnetic Resonance) spectra . This property is useful in various fields, including chemistry and medicine, where NMR is used for the analysis of molecular structures.
Manganous chloride is used in the preparation of other manganese compounds . For example, it can be used to produce manganese(III) chloride, a compound used in organic synthesis and as a textile bleach .
Manganous chloride has been used as a fixed point in thermometry . This is due to its specific and stable transition temperature, making it useful in calibrating thermometers .
Manganese dichloride, chemically represented as manganese(II) chloride (MnCl₂), is an inorganic compound consisting of manganese and chlorine. It exists in several hydrated forms, with the tetrahydrate (MnCl₂·4H₂O) being the most prevalent. The compound typically appears as a pale pink crystalline solid due to the high-spin d⁵ electron configuration of manganese(II), which is characteristic of many transition metal complexes
In biological research, MnCl₂ acts as a source of manganese (Mn²⁺) ions. Manganese is a critical cofactor for numerous enzymes, playing essential roles in energy metabolism, free radical scavenging, and protein synthesis []. The specific mechanism of action depends on the enzyme and biological process involved.
Research indicates that manganese dichloride interacts with various biological systems, influencing enzymatic activities and metabolic pathways. Studies have shown its potential therapeutic applications, particularly in neurology and neuroimaging. Additionally, its paramagnetic properties make it useful in nuclear magnetic resonance spectroscopy for studying vesicle sizes in phospholipid solutions
Manganese dichloride shares similarities with other halides of manganese but exhibits unique properties due to its specific coordination chemistry and hydration states. Here are some comparable compounds: Manganese dichloride's unique coordination chemistry and its role as a precursor for organomanganese compounds set it apart from these similar compounds, making it a versatile reagent in both industrial and laboratory settings
Manganese dichloride is an inorganic compound with the molecular formula MnCl₂ [1]. This chemical compound exists in multiple forms, including the anhydrous form and various hydrated states such as the dihydrate (MnCl₂·2H₂O) and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most commonly encountered form [1] [2]. The molecular weight of anhydrous manganese dichloride is 125.84 g/mol, while the dihydrate and tetrahydrate forms have molecular weights of 161.87 g/mol and 197.91 g/mol, respectively [2] [3]. In terms of structural representation, manganese dichloride exhibits distinct crystalline arrangements depending on its hydration state [1]. The anhydrous form adopts a layered cadmium chloride-like structure with a rhombohedral crystal system [1] [5]. In this structure, each manganese atom is coordinated to six chloride atoms, forming an octahedral geometry [1]. The manganese ion in this compound exists in the +2 oxidation state, which is one of the most stable oxidation states for manganese [1] [3]. The hydrated forms of manganese dichloride display different structural characteristics [1]. The tetrahydrate consists of octahedral cis-Mn(H₂O)₄Cl₂ molecules with a monoclinic crystal system [1] [5]. The dihydrate form (MnCl₂·2H₂O) exists as a coordination polymer where each manganese center is coordinated to four doubly bridging chloride ligands, with the octahedron completed by a pair of mutually trans aquo ligands [1] [4]. Table 1: Chemical Identity and Molecular Properties of Manganese Dichloride The structural representation of manganese dichloride is characterized by its coordination geometry, which influences its physical and chemical properties [5]. In the anhydrous form, the manganese ion has a coordination number of 6, forming an octahedral complex with the chloride ions [1] [5]. This structural arrangement contributes to the compound's characteristic pink color, which is typical of many manganese(II) species [1]. The paleness of this color is a distinctive feature of transition metal complexes with high spin d⁵ configurations [1]. Manganese dichloride is known by various names according to different nomenclature systems, reflecting its chemical composition and historical usage [2] [3]. Under the International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature, the compound is formally named "dichloromanganese," which directly describes its composition of one manganese atom bonded to two chlorine atoms [2] [3]. In the modern IUPAC ionic nomenclature system, which explicitly indicates the oxidation state of the metal, the compound is designated as "manganese(2+);dichloride" [3] [19]. This name clearly communicates that the manganese ion carries a +2 charge, while the two chloride ions each carry a -1 charge, resulting in an electrically neutral compound [3]. The Stock notation system, widely used in inorganic chemistry, names the compound as "manganese(II) chloride," where the Roman numeral II indicates the +2 oxidation state of manganese [1] [22]. This nomenclature system is particularly useful for transition metals like manganese that can exist in multiple oxidation states [21] [22]. Table 2: Nomenclature Systems for Manganese Dichloride Historically, the compound has been known by the traditional name "manganous chloride," following the older naming convention that used the "-ous" suffix to indicate the lower oxidation state of a metal [8] [22]. This traditional nomenclature system has largely been replaced by the Stock system in modern chemistry, but the term "manganous chloride" still appears in older literature and some commercial contexts [8]. The natural mineral form of manganese dichloride is known as "scacchite," named after its discovery in natural deposits [2] [11]. This mineralogical name provides a connection to the compound's natural occurrence and geological significance [11]. In common usage, the compound is frequently referred to simply as "manganese chloride," although this name is less precise as it does not specify the oxidation state of manganese or the exact ratio of chloride ions [5] [8]. Other alternative names include "manganese bichloride," which emphasizes the presence of two chloride ions per manganese atom [8]. The history of manganese dichloride is closely tied to the discovery and isolation of manganese as an element [9] [10]. Manganese was first recognized as a distinct element in 1771 by the Swedish chemist Carl Wilhelm Scheele, who conducted experiments with pyrolusite (manganese dioxide, MnO₂) [9] [12]. Scheele's meticulous work demonstrated that pyrolusite contained a previously unknown metallic element, but he was unable to isolate the pure metal with the equipment available to him at that time [9] [12]. The actual isolation of manganese metal was accomplished in 1774 by Johan Gottlieb Gahn, a Swedish mineralogist and chemist who was a colleague of Scheele [10] [12]. Gahn successfully extracted manganese by heating pyrolusite (manganese dioxide) with charcoal in a high-temperature reduction process [10] [24]. This achievement marked a significant milestone in the history of chemistry and provided the foundation for subsequent research into manganese compounds, including manganese dichloride [12]. The preparation of manganese dichloride itself has historical roots in early chemical processes [1] [11]. One of the traditional methods for producing manganese dichloride involved treating manganese dioxide (pyrolusite) with concentrated hydrochloric acid, as represented by the following chemical equation [1]: MnO₂ + 4 HCl → MnCl₂ + 2 H₂O + Cl₂ This reaction was historically significant as it was used in the 19th century for the industrial manufacture of chlorine gas [1] [11]. The process involved the oxidation of chloride ions by manganese dioxide, resulting in the formation of manganese dichloride as a by-product [1]. Table 3: Structural Forms and Physical Properties of Manganese Dichloride The historical use of manganese compounds dates back much further than their scientific identification [25] [27]. Evidence indicates that manganese dioxide was used as a pigment for cave paintings during the Upper Paleolithic period, approximately 17,000 years ago [25] [27]. The presence of manganese in iron ore used by ancient civilizations, such as the Spartans, is believed to have contributed to the superior quality of their steel weapons [25] [27]. In the mid-17th century, the German chemist Johann Rudolf Glauber obtained permanganate, which was the first usable manganese salt [25]. However, it was not until the work of Scheele and Gahn in the 1770s that manganese was recognized as a distinct element and its compounds began to be systematically studied [25] [29]. The industrial significance of manganese compounds, including manganese dichloride, expanded in the 19th century [25] [27]. Patents for using manganese in steelmaking were granted in the United Kingdom in 1799 and 1808 [24] [29]. In 1816, a German researcher observed that manganese increased the hardness of iron without reducing its malleability or toughness, a discovery that would have profound implications for metallurgy [24] [25]. The preparation of manganese dichloride in laboratory settings was refined over time [1]. Alternative methods include treating manganese metal or manganese carbonate with hydrochloric acid, as shown in these reactions [1]: Mn + 2 HCl + 4 H₂O → MnCl₂(H₂O)₄ + H₂ MnCO₃ + 2 HCl + 3 H₂O → MnCl₂(H₂O)₄ + CO₂Compound Formula Key Characteristics Manganese(II) bromide MnBr₂ Similar structure; more soluble than MnCl₂ Manganese(II) iodide MnI₂ Less common; exhibits different solubility behavior Manganese(IV) oxide MnO₂ Oxidation state difference; strong oxidizing agent Potassium permanganate KMnO₄ Strong oxidizer; distinct applications in redox chemistry Manganese(III) chloride MnCl₃ Higher oxidation state; different reactivity Molecular Formula and Structural Representation
Property Value Molecular Formula MnCl₂ Molecular Weight (anhydrous) 125.84 g/mol Molecular Weight (dihydrate) 161.87 g/mol Molecular Weight (tetrahydrate) 197.91 g/mol Chemical Abstracts Service Number 7773-01-5 Chemical Abstracts Service Number (dihydrate) 20603-88-7 Chemical Abstracts Service Number (tetrahydrate) 13446-34-9 InChI Key GLFNIEUTAYBVOC-UHFFFAOYSA-L Simplified Molecular Input Line Entry System Cl[Mn]Cl Systematic and Common Nomenclature
Naming System Name Description IUPAC Systematic Name dichloromanganese Systematic nomenclature based on constituent elements IUPAC Name (ionic) manganese(2+);dichloride Modern ionic nomenclature showing oxidation states Common Name manganese dichloride Widely used common designation Alternative Common Names manganese bichloride; manganous chloride Alternative historical and commercial names Mineral Name scacchite Natural mineral form designation Stock Notation manganese(II) chloride Modern oxidation state nomenclature Traditional Name manganous chloride Historical nomenclature system Historical Context and Discovery
Form Formula Molecular Weight (g/mol) Crystal System Appearance Melting Point (°C) Density (g/cm³) Anhydrous MnCl₂ 125.84 Rhombohedral (layered cadmium chloride-like structure) Pink solid 652 2.977 Dihydrate MnCl₂·2H₂O 161.87 Coordination polymer Pink to red solid 135 2.27 Tetrahydrate MnCl₂·4H₂O 197.91 Monoclinic Rose-colored crystals 58 2.01
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Related CAS
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)
Mechanism of Action
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.
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Absorption Distribution and Excretion
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.
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Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...
General Manufacturing Information
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Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.
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